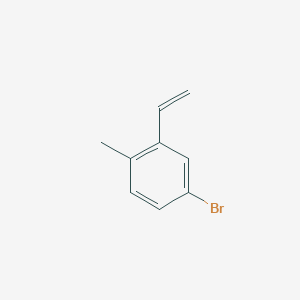

4-Bromo-2-ethenyl-1-methylbenzene

説明

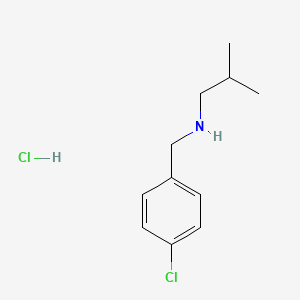

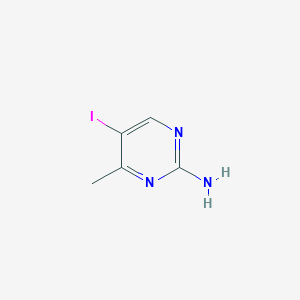

“4-Bromo-2-ethenyl-1-methylbenzene” is an organic compound with the molecular formula C9H9Br . It is also known by its IUPAC name "4-bromo-2-methyl-1-vinylbenzene" .

Molecular Structure Analysis

The molecular weight of “4-Bromo-2-ethenyl-1-methylbenzene” is approximately 197.07 . The InChI code for this compound is 1S/C9H9Br/c1-3-8-4-5-9(10)6-7(8)2/h3-6H,1H2,2H3 .Physical And Chemical Properties Analysis

“4-Bromo-2-ethenyl-1-methylbenzene” is a liquid at room temperature . The storage temperature for this compound is -10 degrees Celsius .科学的研究の応用

Thermochemistry of Halogen-Substituted Methylbenzenes

Research by Verevkin et al. (2015) focused on the thermochemical properties of halogen-substituted methylbenzenes, including various bromo- and iodo-substituted compounds. This study is crucial for understanding the vapor pressures, vaporization, fusion, and sublimation enthalpies, aiding in the application of these compounds in material science and chemical synthesis. The use of quantum-chemical methods for calculating gas-phase enthalpies of formation provides a foundation for developing simple group-additivity procedures for estimating relevant thermochemical properties (Verevkin et al., 2015).

Synthesis under Microwave Irradiation

Another study by Ha Wu-zu (2011) demonstrates the synthesis of 4-Bromo-4′,4″-dimethyltriphenylamine from bromoanilines and iodotoluene using microwave irradiation. This methodology showcases the efficiency of microwave irradiation in the synthesis of bromo-substituted compounds, potentially applicable to 4-Bromo-2-ethenyl-1-methylbenzene for the development of new materials or chemical intermediates (Ha Wu-zu, 2011).

Sonication in Phase-Transfer Catalysis

The work by Abimannan et al. (2015) explores the synthesis of di-p-tolylsulfane from 4-bromo-1-methylbenzene using multi-site phase-transfer catalysis and ultrasonic irradiation. This study illustrates the potential of sonication to enhance the reaction rates in phase-transfer catalyzed reactions, which could be applied to the synthesis or modification of 4-Bromo-2-ethenyl-1-methylbenzene and related compounds (Abimannan, Selvaraj, & Rajendran, 2015).

Methanol-to-Olefins Conversion

Research on the Methanol-to-Olefins (MTO) reaction over H-SAPO-34 catalysts by Hereijgers et al. (2009) reveals insights into the selectivity control and product distribution, which could be relevant for understanding the role of methylbenzene derivatives in catalysis and synthesis processes. This study highlights the significance of product shape selectivity and the impact of catalyst deactivation, providing a basis for optimizing the use of similar compounds in catalytic reactions (Hereijgers et al., 2009).

Safety and Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

作用機序

Target of Action

4-Bromo-2-ethenyl-1-methylbenzene is a complex organic compound that primarily targets aromatic compounds in its reactions . The three substituents on the ring are a bromine, a methyl group, and a nitro group . These groups play a crucial role in the compound’s interactions and reactions.

Mode of Action

The compound interacts with its targets through a series of reactions. The bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 . These reactions result in the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

Biochemical Pathways

The affected biochemical pathways involve the synthesis of polysubstituted benzenes . The compound’s interaction with these pathways results in the formation of a new substituent, which is strongly affected by the directing effects of other substituents .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its molecular weight and physical form .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the intermediate, yielding a substituted benzene ring . The compound’s action results in significant changes at the molecular and cellular levels.

特性

IUPAC Name |

4-bromo-2-ethenyl-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-3-8-6-9(10)5-4-7(8)2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJZKMXUMHUSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethenyl-1-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

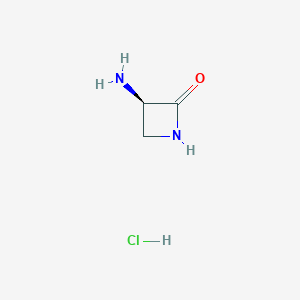

![N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3117317.png)

![(2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid](/img/structure/B3117331.png)

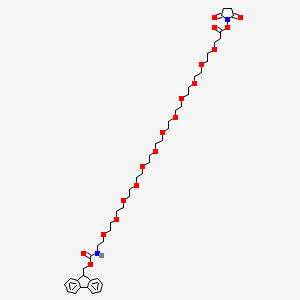

![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride](/img/structure/B3117344.png)

![2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline](/img/structure/B3117361.png)